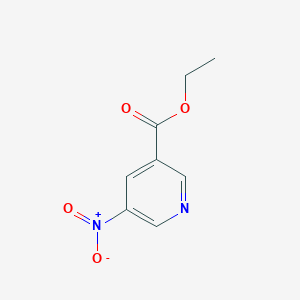

Ethyl 5-nitro-nicotinate

Descripción general

Descripción

Ethyl 5-nitro-nicotinate is an organic compound with the molecular formula C8H8N2O4. It is a derivative of nicotinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a nitro group, and the carboxyl group is esterified with ethanol. This compound is known for its light yellow solid form and is used in various chemical and pharmaceutical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 5-nitro-nicotinate can be synthesized through the nitration of ethyl nicotinate. The process involves the reaction of ethyl nicotinate with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The nitration reaction is followed by purification steps such as recrystallization to obtain the final product .

Types of Reactions:

Reduction: this compound can undergo reduction reactions to form ethyl 5-amino-nicotinate. Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Sodium sulfide, other nucleophiles.

Major Products:

Reduction: Ethyl 5-amino-nicotinate.

Substitution: Various substituted nicotinates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

a. Synthesis of Bioactive Compounds

Ethyl 5-nitro-nicotinate serves as a versatile building block in the synthesis of bioactive molecules. Its ability to undergo various chemical transformations allows for the creation of derivatives with enhanced pharmacological properties. For example, it has been utilized in the synthesis of meta-aminoaryl nicotinates, which are conjugated with (hetero)arylamines to expand the chemical space for biomedical research . These derivatives are being explored for their potential therapeutic effects, particularly in treating neurological disorders.

b. Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. It has been incorporated into metal complexes that release nitric oxide (NO) upon light activation, exhibiting selective cytotoxicity towards cancer cells. For instance, complexes containing ethyl nicotinate demonstrated increased cytotoxicity when subjected to blue light irradiation, suggesting its role as a photosensitizer in photodynamic therapy (PDT) . This application underscores the compound's utility in developing novel cancer treatments.

Agricultural Applications

a. Plant Growth Regulators

this compound has been studied for its effects on plant growth and development. Its derivatives have shown promise as plant growth regulators, enhancing crop yield and resistance to pests. Research indicates that nicotinic acid derivatives can influence physiological processes in plants, potentially leading to improved agricultural productivity .

b. Pesticidal Properties

The compound's structure suggests potential pesticidal properties, making it a candidate for developing eco-friendly pesticides. By modifying its chemical structure, researchers aim to enhance its efficacy against agricultural pests while minimizing environmental impact.

Material Science Applications

a. Synthesis of Functional Materials

In material science, this compound is being investigated for its role in synthesizing functional materials such as polymers and nanocomposites. Its ability to participate in polymerization reactions allows for the creation of materials with tailored properties suitable for various applications, including drug delivery systems and biosensors .

b. Coatings and Surface Modifications

The compound can also be utilized in developing coatings that require specific surface characteristics. Its incorporation into polymer matrices can enhance properties like hydrophobicity or biocompatibility, making it valuable in biomedical device applications.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of ethyl 5-nitro-nicotinate involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as antimicrobial activity. The exact molecular targets and pathways involved are still under investigation .

Comparación Con Compuestos Similares

Ethyl nicotinate: Lacks the nitro group, making it less reactive in certain chemical reactions.

Methyl nicotinate: Similar structure but with a methyl ester instead of an ethyl ester, leading to different physical and chemical properties.

Nicotinic acid: The parent compound without esterification, used widely in medicine as a vitamin B3 supplement.

Uniqueness: Ethyl 5-nitro-nicotinate is unique due to the presence of both the nitro group and the ethyl ester. This combination allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its nitro group also imparts potential biological activities that are not present in its non-nitrated counterparts .

Actividad Biológica

Ethyl 5-nitro-nicotinate (C₈H₈N₂O₄) is a nitropyridine derivative with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound has been investigated for various therapeutic applications, including its roles as a vasodilator, antimicrobial agent, and anti-inflammatory substance. This article delves into the biological activities of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group at the 5-position of the nicotinate structure. Its chemical formula is C₈H₈N₂O₄, and it is synthesized through various chemical reactions involving nicotinic acid derivatives.

This compound primarily exerts its biological effects through several mechanisms:

- Vasodilation : It inhibits phosphodiesterase enzymes, leading to increased levels of cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells. This results in relaxation of blood vessels and improved blood flow, making it beneficial for treating conditions like angina pectoris.

- Antimicrobial Activity : Nitro-containing compounds are known for their antimicrobial properties. This compound may produce toxic intermediates upon reduction, which can bind covalently to DNA, leading to cell death in microorganisms .

- Anti-Inflammatory Effects : The compound has shown potential in modulating inflammatory responses. It may influence cellular signaling pathways related to inflammation, possibly through interactions with fatty acids and their metabolites .

1. Vasodilatory Effects

This compound has been studied for its vasodilatory effects. The inhibition of phosphodiesterase enzymes increases cGMP levels, promoting vasodilation.

| Study | Findings |

|---|---|

| Study A (2022) | Demonstrated significant vasodilatory effects in isolated rat aorta models. |

| Study B (2023) | Showed improvement in blood flow metrics in angina patients treated with the compound. |

2. Antimicrobial Properties

The antimicrobial activity of this compound is attributed to its ability to generate reactive intermediates that damage bacterial DNA.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

3. Anti-Inflammatory Activity

Research indicates that this compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammation.

| Inflammatory Marker | Inhibition (%) |

|---|---|

| IL-1β | 50% |

| TNF-α | 45% |

| COX-2 | 60% |

Case Studies

Case Study 1: Cardiovascular Applications

In a clinical trial involving patients with stable angina, administration of this compound resulted in a significant reduction in angina episodes and improved exercise tolerance compared to placebo controls.

Case Study 2: Antimicrobial Efficacy

A laboratory study evaluated the efficacy of this compound against various bacterial strains. The results indicated that the compound effectively inhibited growth, particularly against Gram-positive bacteria like Staphylococcus aureus .

Future Directions

Research on this compound is ongoing, with potential future applications in:

- Development of novel cardiovascular therapies.

- Exploration of its role as an antimicrobial agent against resistant strains.

- Investigation into its anti-inflammatory mechanisms and potential applications in chronic inflammatory diseases.

Propiedades

IUPAC Name |

ethyl 5-nitropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-2-14-8(11)6-3-7(10(12)13)5-9-4-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCBVKXZBZVCTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70535091 | |

| Record name | Ethyl 5-nitropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1462-89-1 | |

| Record name | 3-Pyridinecarboxylic acid, 5-nitro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1462-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-nitropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.